molecular formula C13H19NO B2920127 2-Methyl-2-(2-phenylmethoxyethyl)azetidine CAS No. 2416230-22-1

2-Methyl-2-(2-phenylmethoxyethyl)azetidine

Cat. No.: B2920127
CAS No.: 2416230-22-1
M. Wt: 205.301
InChI Key: GCSWOEMPSHKFRB-UHFFFAOYSA-N
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Description

2-Methyl-2-(2-phenylmethoxyethyl)azetidine is a four-membered nitrogen-containing heterocycle Azetidines, including this compound, are known for their strained ring structure, which imparts unique reactivity and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2-phenylmethoxyethyl)azetidine can be achieved through several methods. . This photochemical reaction is efficient for constructing azetidine rings with high regio- and stereoselectivity.

Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This method is straightforward and allows for the synthesis of various 1,3-disubstituted azetidines.

Industrial Production Methods

Industrial production of azetidines, including this compound, often involves the use of microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2-phenylmethoxyethyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the azetidine ring to more saturated amines.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted azetidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-2-(2-phenylmethoxyethyl)azetidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(2-phenylmethoxyethyl)azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the phenylmethoxyethyl group enhances its stability and reactivity compared to other azetidines and similar compounds.

Properties

IUPAC Name

2-methyl-2-(2-phenylmethoxyethyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-13(7-9-14-13)8-10-15-11-12-5-3-2-4-6-12/h2-6,14H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSWOEMPSHKFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1)CCOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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